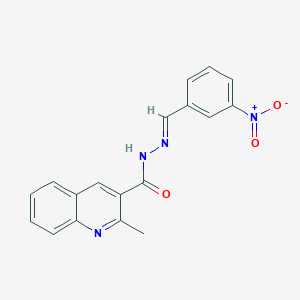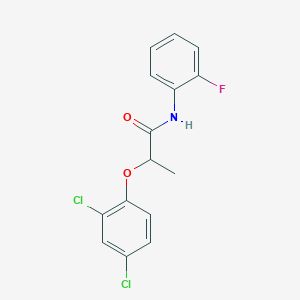
N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide, also known as NBQCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, in cancer cells, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In diabetes, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates glucose metabolism.
Biochemical and Physiological Effects:
N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been found to have various biochemical and physiological effects, depending on the disease being studied. In cancer cells, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been found to induce apoptosis, inhibit cell growth and proliferation, and inhibit the formation of blood vessels that supply nutrients to the tumor. In diabetes, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to improve insulin sensitivity, regulate blood glucose levels, and reduce oxidative stress. In Alzheimer's disease, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been found to inhibit the formation of amyloid-beta plaques and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide in lab experiments is its high potency and specificity for certain enzymes and signaling pathways. This allows researchers to target specific disease pathways and study their effects in a controlled environment. However, one limitation of using N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is its potential toxicity and side effects, which can vary depending on the dose and duration of treatment.
Orientations Futures
There are several future directions for N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide research, including:
1. Developing more potent and selective N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide derivatives for specific disease targets.
2. Studying the pharmacokinetics and pharmacodynamics of N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide in animal models and humans.
3. Investigating the potential use of N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide in combination with other therapeutic agents for synergistic effects.
4. Studying the effects of N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide on other disease pathways and targets.
5. Developing novel drug delivery systems for N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide to improve its efficacy and reduce toxicity.
Conclusion:
In conclusion, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications in the treatment of cancer, diabetes, and Alzheimer's disease. Its mechanism of action involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. While there are advantages and limitations to using N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide in lab experiments, there are several future directions for research that hold promise for the development of new and effective therapies.
Méthodes De Synthèse
N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide can be synthesized through a condensation reaction between 3-nitrobenzaldehyde and 2-methyl-3-quinolinecarbohydrazide in the presence of a catalyst. The resulting compound is a yellow crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has shown promising results in inhibiting the growth and proliferation of cancer cells. It has also been found to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy.
In diabetes research, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to possess antidiabetic properties by regulating blood glucose levels and improving insulin sensitivity. In Alzheimer's disease research, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
Propriétés
Nom du produit |
N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide |
|---|---|
Formule moléculaire |
C18H14N4O3 |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
2-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C18H14N4O3/c1-12-16(10-14-6-2-3-8-17(14)20-12)18(23)21-19-11-13-5-4-7-15(9-13)22(24)25/h2-11H,1H3,(H,21,23)/b19-11+ |
Clé InChI |
KDCISUOJYKQONI-YBFXNURJSA-N |
SMILES isomérique |
CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)
![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B306658.png)
![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)




![2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)
